molecular formula C22H21N3O4S B2749259 2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-83-5

2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2749259
CAS No.: 941967-83-5
M. Wt: 423.49
InChI Key: GHKQTFZDQJMKRH-UHFFFAOYSA-N
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Description

2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, particularly in the Wnt/β-catenin pathway . Its high selectivity for GSK-3β over other kinases makes it a valuable pharmacological tool for dissecting the complex biological functions of this enzyme. In neuroscience research, this compound is primarily investigated for its potential to modulate tau protein hyperphosphorylation, a key pathological hallmark in Alzheimer's disease and other tauopathies; by inhibiting GSK-3β, it reduces tau phosphorylation, which may help prevent neurofibrillary tangle formation and offer neuroprotective effects in cellular and animal models. Furthermore, due to the role of GSK-3β in regulating apoptosis and cell proliferation, this inhibitor is extensively used in oncology research to study its impact on various cancer cell lines, where its activity can lead to the stabilization of β-catenin and subsequent effects on genes controlling cell cycle progression and survival. The compound's well-defined mechanism of action provides researchers with a reliable means to explore GSK-3β's involvement in metabolic regulation, immune response, and stem cell biology, making it a critical reagent for advancing our understanding of fundamental physiological and pathological processes.

Properties

IUPAC Name

2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-28-14-8-10-16(17(12-14)29-2)23-21(27)15-9-11-18-19(15)24-22(30-18)25-20(26)13-6-4-3-5-7-13/h3-8,10,12,15H,9,11H2,1-2H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKQTFZDQJMKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, which has garnered interest for its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on recent research findings.

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : 777878-99-6

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets. The thiazole ring is known for its diverse pharmacological properties, including antibacterial and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity against a range of pathogens:

  • Antibacterial Activity :
    • The compound has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium, particularly those resistant to vancomycin. In vitro tests indicated that the compound's minimal inhibitory concentration (MIC) values were favorable compared to traditional antibiotics .
    • A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring enhance antibacterial properties, suggesting that further optimization could yield more potent derivatives .
  • Antifungal Activity :
    • The compound has demonstrated antifungal activity against drug-resistant strains of Candida, including Candida auris. This effectiveness was notably greater than that of fluconazole, a commonly used antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

  • Mechanism of Action :
    • The compound appears to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. This mechanism is critical for the development of new chemotherapeutic agents targeting rapidly dividing cells .
  • Cell Lines Tested :
    • Studies involving A549 (lung cancer) and Caco-2 (colon cancer) cell lines showed promising results, with significant reductions in cell viability at certain concentrations of the compound .

Anti-inflammatory Activity

Research indicates that thiazole derivatives can also exhibit anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives:

StudyFindings
Demonstrated antibacterial activity against multidrug-resistant S. aureus with MIC values lower than standard antibiotics.
Showed antifungal efficacy against Candida auris, surpassing fluconazole in effectiveness.
Investigated anticancer properties in A549 and Caco-2 cell lines, revealing significant cytotoxicity linked to tubulin inhibition.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Compounds similar to 2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

There is growing interest in the anticancer potential of thiazole derivatives. The compound's structure suggests it may interfere with cancer cell proliferation pathways. For instance, derivatives with similar scaffolds have demonstrated cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and others . The mechanism often involves apoptosis induction and disruption of cell cycle progression.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes associated with various diseases. For example, thiazole-containing compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease . The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially enhancing cognitive function.

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains using similar thiazole derivatives .
Study 2Anticancer ScreeningFound that compounds with similar structures exhibited high cytotoxicity against MCF7 cells, indicating potential as anticancer agents .
Study 3Enzyme InhibitionEvaluated the compound's effect on AChE activity; showed promising results suggesting its use in Alzheimer's treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares its cyclopenta[d]thiazole core with N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine (CAS 312284-70-1) . Key differences include:

  • Substituents : The target compound has a benzamido group and a carboxamide-linked 2,4-dimethoxyphenyl group, whereas the analog in features a simpler 4-chlorophenylamine substituent.

Comparison with CK1 Inhibitors (2-Benzamido-thiazole-4-carboxamide Derivatives)

Compounds such as 2-(2-(trifluoromethoxy)benzamido)-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide () exhibit CK1 inhibition via a thiazole-4-carboxamide scaffold but differ in substituents:

  • Benzamido Group : The target compound’s benzamido group lacks the trifluoromethoxy substitution seen in , which reduces lipophilicity.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Substituents Key Functional Groups Potential Bioactivity
Target Compound Cyclopenta[d]thiazole 2-Benzamido, 4-(2,4-dimethoxyphenyl) Carboxamide, Methoxy Not reported (inferred kinase modulation)
N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine Cyclopenta[d]thiazole 2-Amino, 4-chlorophenyl Amine, Chloro Unknown
2-(Trifluoromethoxy)benzamido-thiazole-4-carboxamide Thiazole-4-carboxamide 2-Trifluoromethoxy, Benzimidazole Trifluoromethoxy, Benzimidazole CK1 inhibition (IC₅₀: low nM)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazoles 1,2,4-Triazole Sulfonyl, Difluorophenyl Sulfonyl, Fluoro Antimicrobial (inferred)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves coupling a cyclopenta[d]thiazole-4-carboxylic acid derivative with substituted benzamide precursors. For example:

  • Step 1 : Prepare the cyclopenta[d]thiazole core via cyclization of 5,6-dihydro-4H-cyclopenta[d]thiazole intermediates under reflux with acetic acid as a catalyst (similar to methods in and ).
  • Step 2 : Couple the core with 2,4-dimethoxyphenylamine using carbodiimide crosslinkers (e.g., EDCI/HOBt) in anhydrous DMF at pH 6–7 (see ).
  • Key variables : Reaction time (8–12 hours), temperature (25–40°C), and solvent polarity critically affect yield (reported 50–70%) and purity (>95% via HPLC).
  • Validation : Confirm purity via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and LC-MS (theoretical m/z: 453.5) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Answer : Use a multi-technique approach:

  • X-ray crystallography (if crystalline) to resolve the dihydro-cyclopenta-thiazole conformation and hydrogen bonding with the benzamide group.
  • 1H^1H-NMR and 13C^{13}C-NMR to assign proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm) and carbonyl carbons (~170 ppm).
  • DFT calculations to map electron density distribution, particularly the thiazole ring’s electron-deficient nature and its impact on reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?

  • Answer :

  • Variable substituents : Modify the 2,4-dimethoxyphenyl group (e.g., replace with halogenated or alkylated aryl groups) and the benzamido moiety (e.g., introduce nitro or amino groups).
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.
  • Data analysis : Correlate IC50_{50} values with substituent electronegativity and steric bulk (e.g., methoxy groups enhance solubility but reduce target affinity) .
  • Example SAR Table :
Substituent (R)IC50_{50} (nM)LogP
2,4-OMe1202.8
3-Cl,4-F453.5
2-NO2_23201.9

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR splitting patterns) for this compound?

  • Answer :

  • Dynamic effects : Use variable-temperature NMR to assess rotational barriers in the benzamido group (e.g., coalescence temperature studies).
  • Solvent polarity : Compare DMSO-d6_6 vs. CDCl3_3 spectra to identify solvent-induced conformational changes.
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to clarify ambiguous couplings in the thiazole ring .

Q. How can environmental fate studies be designed for this compound, given its structural complexity?

  • Answer :

  • Degradation pathways : Perform hydrolysis experiments at varying pH (2–12) and monitor via LC-MS for breakdown products (e.g., cyclopenta[d]thiazole ring opening).
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines) to assess acute/chronic toxicity.
  • Bioaccumulation : Measure logKow_{ow} via shake-flask method and model using EPI Suite™ .

Methodological Considerations

Q. What analytical techniques are critical for validating synthetic intermediates and final products?

  • Answer :

  • Purity : HPLC-DAD/ELSD (≥95% purity threshold).
  • Structural confirmation : High-resolution MS (HRMS) for exact mass (±5 ppm error) and 2D NMR (COSY, HSQC) for connectivity.
  • Crystallinity : DSC/TGA to determine melting points and thermal stability .

Q. How should researchers address low yields in the final coupling step of the synthesis?

  • Answer :

  • Optimize stoichiometry : Use 1.2 equivalents of the carbodiimide coupling agent (e.g., EDCI) and 1.5 equivalents of HOBt.
  • Solvent choice : Switch to THF or DCM for better solubility of hydrophobic intermediates.
  • Microwave-assisted synthesis : Reduce reaction time (2–4 hours) and improve yield by 15–20% .

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